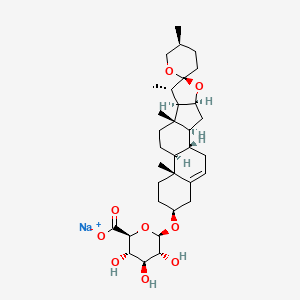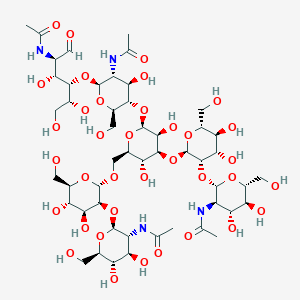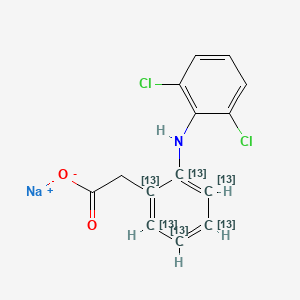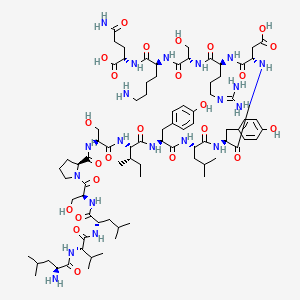![molecular formula C24H30N8O B12398261 2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CS587 is a specific inhibitor of calcium/calmodulin-dependent protein kinase type 1D (CaMK1D). It has shown neurocytotoxicity at a concentration of 10 μM and modulates the sensitivity of neuronal cells to beta-amyloid oligomer toxicity .
Preparation Methods
The synthetic routes and reaction conditions for CS587 are not extensively detailed in the available literature. it is known that the compound has a molecular formula of C24H30N8O and a molecular weight of 446.55 g/mol . The preparation of stock solutions involves dissolving the compound in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL, which requires ultrasonic and warming due to its hygroscopic nature . Industrial production methods for CS587 are not publicly disclosed, as it is primarily used for research purposes.
Chemical Reactions Analysis
CS587 undergoes various chemical reactions, including interactions with beta-amyloid oligomers. It is a specific inhibitor of CaMK1D, which means it likely participates in inhibition reactions involving this kinase . Common reagents and conditions used in these reactions include DMSO for solubility and ultrasonic treatment to ensure proper dissolution . The major products formed from these reactions are not explicitly detailed in the literature, but the primary focus is on its inhibitory effects on CaMK1D and its modulation of neuronal cell sensitivity to beta-amyloid toxicity .
Scientific Research Applications
CS587 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of CaMK1D and its effects on neuronal signaling . In biology and medicine, CS587 is utilized to investigate its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease . It has been shown to modulate the sensitivity of neuronal cells to beta-amyloid oligomer toxicity, making it a valuable tool in Alzheimer’s disease research . Additionally, CS587 has been used in studies on diabetes and triple-negative breast cancer, where it has demonstrated the ability to improve insulin sensitivity in diet-induced obese mice .
Mechanism of Action
CS587 exerts its effects by specifically inhibiting CaMK1D. This inhibition modulates the sensitivity of neuronal cells to beta-amyloid oligomer toxicity, which is a key factor in the progression of Alzheimer’s disease . The molecular targets of CS587 include CaMK1D, and the pathways involved are related to neuronal signaling and beta-amyloid toxicity . By inhibiting CaMK1D, CS587 prevents tau hyperphosphorylation and cell death in neuronal cells, which are indicators of Alzheimer’s disease pathology .
Comparison with Similar Compounds
CS587 is unique in its specific inhibition of CaMK1D and its modulation of neuronal cell sensitivity to beta-amyloid oligomer toxicity . Similar compounds include other CaMK1D inhibitors such as CS640, which has also been used in studies on diabetes and triple-negative breast cancer . CS587 stands out due to its specific application in Alzheimer’s disease research and its demonstrated neurocytotoxicity at a concentration of 10 μM .
Properties
Molecular Formula |
C24H30N8O |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[(3S)-3-aminopiperidin-1-yl]-4-[3,5-bis(2-cyanopropan-2-yl)anilino]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H30N8O/c1-23(2,13-25)15-8-16(24(3,4)14-26)10-18(9-15)30-21-19(20(28)33)11-29-22(31-21)32-7-5-6-17(27)12-32/h8-11,17H,5-7,12,27H2,1-4H3,(H2,28,33)(H,29,30,31)/t17-/m0/s1 |
InChI Key |
RJTDRNOTQRMDCY-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)N3CCC[C@@H](C3)N)C(C)(C)C#N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)NC2=NC(=NC=C2C(=O)N)N3CCCC(C3)N)C(C)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide](/img/structure/B12398183.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)



![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)


![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)




